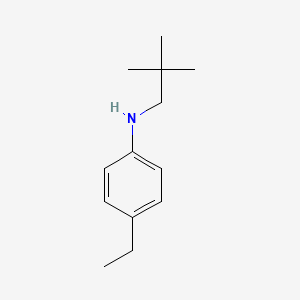
N-(2,2-dimethylpropyl)-4-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,2-dimethylpropyl)-4-ethylaniline” is a complex organic compound. It likely contains an aniline group (a benzene ring attached to an amine group), which is a common structure in many pharmaceuticals and dyes . The “2,2-dimethylpropyl” and “4-ethylaniline” parts suggest that it may have branched alkyl groups attached .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Diagnosis
One study focused on the development of a radiofluorinated derivative used in conjunction with positron emission tomography (PET) to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This derivative, related to the chemical class of N-(2,2-dimethylpropyl)-4-ethylaniline, showed potential in non-invasive diagnostic assessments for Alzheimer's disease, correlating plaque and tangle accumulation with memory performance scores (Shoghi-Jadid et al., 2002).
Antitumor Activity
Derivatives of this compound have been explored for their antitumor properties. Research into N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives highlighted their ability to intercalate with DNA, with certain compounds showing in vivo activity against solid tumors. These findings suggest potential applications in cancer therapy (Denny et al., 1987).
Cognitive and Memory Performance Improvement
Studies on choline pivaloyl esters, related to the chemical structure of this compound, have demonstrated their ability to improve cognitive and memory performances in animal models. These compounds were effective in restoring memory function impaired by specific treatments or lesions, suggesting potential benefits for treating cognitive disorders (Rispoli et al., 2004).
DNA Interaction Studies
Further research into the interaction patterns of N,N-dialkylaniline radical cations, which share a structural motif with this compound, revealed insights into their reactivity and nucleophilic substitution patterns. These findings have implications for understanding the molecular mechanisms of DNA interactions and potential applications in designing new therapeutic agents (Kirchgessner et al., 2006).
Molecular Structure and Spectroscopic Analysis
The synthesis and characterization of novel compounds within this chemical class have provided valuable information on their molecular structure and spectroscopic properties. Studies involving quantum chemical (DFT and AIM) analyses have shed light on the structural, energetic, and interaction properties of these molecules, contributing to a deeper understanding of their behavior and potential applications (Singh et al., 2013).
Safety and Hazards
The safety and hazards of “N-(2,2-dimethylpropyl)-4-ethylaniline” would depend on its specific physical and chemical properties. As a general rule, handling of chemicals should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Zukünftige Richtungen
The future directions for “N-(2,2-dimethylpropyl)-4-ethylaniline” would depend on its potential applications. If it has pharmaceutical applications, future research could focus on improving its efficacy and reducing any potential side effects. If it has industrial applications, research could focus on making its production more efficient and environmentally friendly .
Eigenschaften
IUPAC Name |
N-(2,2-dimethylpropyl)-4-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-11-6-8-12(9-7-11)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWNNQIRZSVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

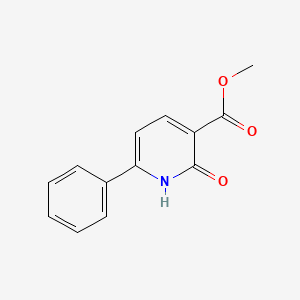
![N-(4-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2826663.png)
![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one](/img/structure/B2826667.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)
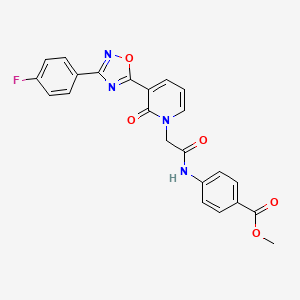
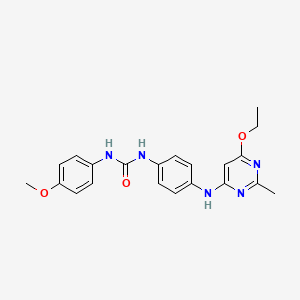
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)
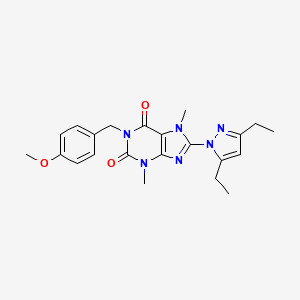
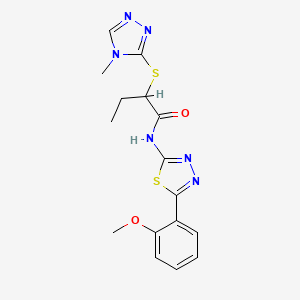
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2826677.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)
![N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2826681.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)